molecular formula C20H24FN3O6S2 B11261083 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B11261083
M. Wt: 485.6 g/mol
InChI Key: YOOTUGFAKCNASE-UHFFFAOYSA-N
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Description

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a sulfonyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is substituted with a fluorophenyl group through nucleophilic substitution reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Benzodioxine Moiety: The benzodioxine ring is formed through cyclization reactions involving dihydroxybenzene derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit specific enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-phenylbutanamide
  • N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H24FN3O6S2

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

InChI

InChI=1S/C20H24FN3O6S2/c21-16-1-3-17(4-2-16)23-8-10-24(11-9-23)31(25,26)14-7-22-32(27,28)18-5-6-19-20(15-18)30-13-12-29-19/h1-6,15,22H,7-14H2

InChI Key

YOOTUGFAKCNASE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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